molecular formula C11H16N4OS B6519856 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 933005-91-5

2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B6519856
CAS No.: 933005-91-5
M. Wt: 252.34 g/mol
InChI Key: ZBFJZFZNTLEUIZ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that features a unique combination of cyclopentyl, triazolo, and thiazolyl groups

Mechanism of Action

Target of Action

The compound “2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities . They have been reported to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Mode of Action

The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of its core structure enable it to bind effectively to these targets . .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. For instance, if the compound acts as a carbonic anhydrase inhibitor, it would affect the carbonic acid-bicarbonate buffer system in the body, influencing pH regulation . If it acts as a cholinesterase inhibitor, it would affect the breakdown of acetylcholine, influencing nerve signal transmission . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME), significantly impact its bioavailability and therapeutic efficacy. In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an enzyme inhibitor, it could lead to an increase in the concentration of the enzyme’s substrate in the body, affecting related physiological processes . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the efficacy of an enzyme inhibitor could be affected by the concentration of the enzyme and its substrate in the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often formed by reacting α-haloketones with thiourea or thioamides.

    Coupling of Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentyl halides.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,4-triazole-3-thione.

    Thiazole Derivatives: Compounds with thiazole rings, such as 2-aminothiazole.

    Cyclopentyl Derivatives: Compounds with cyclopentyl groups, such as cyclopentylamine.

Uniqueness

2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to its combination of cyclopentyl, triazolo, and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-cyclopentyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c16-9(7-8-3-1-2-4-8)12-10-13-14-11-15(10)5-6-17-11/h8H,1-7H2,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJZFZNTLEUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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